molecular formula C11H12Cl2N2O3 B7055904 2-(2-oxopyrrolidin-1-yl)ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate

2-(2-oxopyrrolidin-1-yl)ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate

Cat. No.: B7055904
M. Wt: 291.13 g/mol
InChI Key: PTFHVVMIKOZHQW-UHFFFAOYSA-N
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Description

2-(2-oxopyrrolidin-1-yl)ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with dichloro groups and an ester linkage to a pyrrolidinone moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxopyrrolidin-1-yl)ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate typically involves the esterification of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with 2-(2-oxopyrrolidin-1-yl)ethanol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the esterification is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for maintaining the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxopyrrolidin-1-yl)ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The dichloro groups on the pyrrole ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Conversion to 2-(2-hydroxypyrrolidin-1-yl)ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-oxopyrrolidin-1-yl)ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-oxopyrrolidin-1-yl)ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chloro-2H-benzotriazole
  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
  • 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol

Uniqueness

Compared to similar compounds, 2-(2-oxopyrrolidin-1-yl)ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate stands out due to its unique combination of a pyrrole ring with dichloro substitutions and an ester linkage to a pyrrolidinone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O3/c12-7-6-8(14-10(7)13)11(17)18-5-4-15-3-1-2-9(15)16/h6,14H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFHVVMIKOZHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCOC(=O)C2=CC(=C(N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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